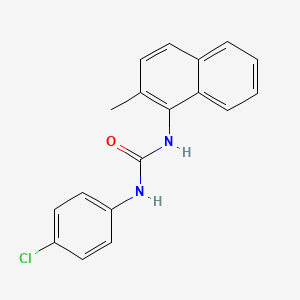

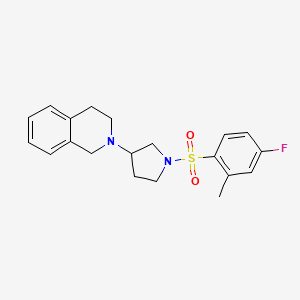

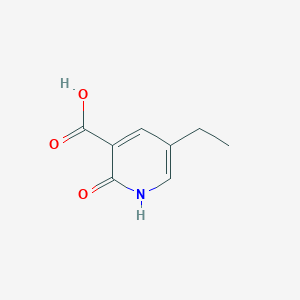

![molecular formula C20H15N3OS B2693975 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391862-64-9](/img/structure/B2693975.png)

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been described in various studies. For instance, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another study described a method for the synthesis of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives from easily accessible p-chlorobenzoic acid .Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a 1,3,4-thiadiazole moiety . This moiety is known for its strong aromaticity, which contributes to the compound’s stability .Scientific Research Applications

Antibacterial Activity

This compound has shown promising results in inhibiting the growth of certain bacteria. For instance, 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide demonstrated high biological activity against Staphylococcus aureus as well as methicillin-resistant strains .

Antimycobacterial Activity

The compound also exhibits antimycobacterial properties. N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide showed higher activity against Mycobacterium marinum than the standard isoniazid. Additionally, 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide expressed higher activity against Mycobacterium kansasii than the standard isoniazid .

Herbicidal Activity

The compound has been tested for its activity related to the inhibition of photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts .

Lipophilicity

The lipophilicity of this compound has been studied, which is important for understanding its target and off-target interactions. For example, 3-hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamide showed the highest experimental lipophilicity .

Antiviral Activity

Although not directly related to the exact compound, similar indole derivatives have shown antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Again, while not directly related to the exact compound, indole derivatives have shown anti-inflammatory activity .

Mechanism of Action

Target of Action

The compound belongs to the class of 1,3,4-thiadiazole derivatives . Compounds in this class have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties . They are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

This allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

Given the broad range of activities exhibited by 1,3,4-thiadiazole derivatives, it’s likely that multiple pathways could be affected .

Result of Action

Based on the properties of similar compounds, it could potentially have antiviral, anti-inflammatory, and anticancer effects .

properties

IUPAC Name |

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c1-13-6-8-15(9-7-13)19-22-23-20(25-19)21-18(24)17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXMVBIZBZOLHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

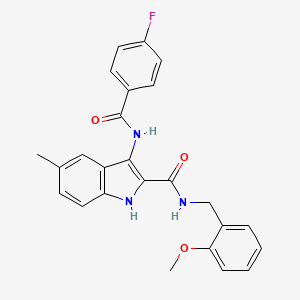

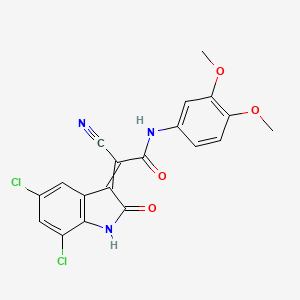

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2-fluorophenyl)acetamide](/img/structure/B2693895.png)

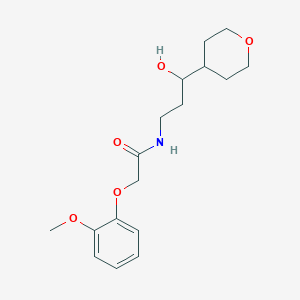

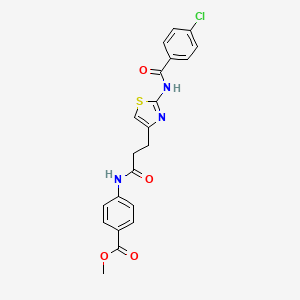

![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2693897.png)

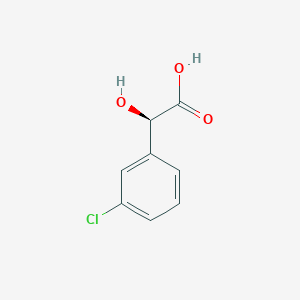

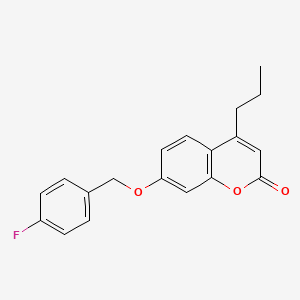

![N-butyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2693902.png)

![5-Chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B2693907.png)

![3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B2693911.png)